M+10 Mass Shift Provides Superior Spectral Resolution Compared to Benzophenone-d5 (M+5) in Complex Matrices
Benzophenone-d10 provides a nominal mass increase of +10 Da relative to unlabeled benzophenone (C13D10O, molecular weight 192.28 g/mol), compared to only +5 Da for benzophenone-d5 (molecular weight ~187 g/mol) . In GC-MS selected ion monitoring (SIM) mode, benzophenone-d10 is monitored at m/z 110 (for the base fragment) versus m/z 105 for unlabeled benzophenone, establishing a clean 5-unit separation window even in fragmentation-based analysis [1]. The larger mass differential of d10 significantly reduces the probability of isotopic cross-contribution from the native analyte's 13C isotopologue envelope, which for benzophenone includes contributions at M+1 (~14.1% relative abundance due to 13 × 13C atoms) and M+2 (~0.9%) . A d5 internal standard (M+5) sits closer to the M+1 and M+2 isotope clusters, increasing the risk of signal bleed in high-concentration calibrators.
| Evidence Dimension | Mass shift and isotopic interference mitigation |
|---|---|
| Target Compound Data | M+10 Da (192.28 g/mol, monitored at m/z 110 fragment) |
| Comparator Or Baseline | Benzophenone-d5: M+5 Da (~187 g/mol). Unlabeled benzophenone: M+0 (182.22 g/mol, monitored at m/z 105 fragment) |
| Quantified Difference | 5-unit m/z separation (110 vs 105) in SIM mode; d10 provides double the nominal mass separation of d5 |
| Conditions | GC-MS analysis using 50% diphenyl/50% dimethyl polysiloxane capillary column; selective ion monitoring (SIM) mode |
Why This Matters
A larger mass shift reduces the need for mathematical isotopic correction algorithms and improves quantitative accuracy at low analyte concentrations, particularly in complex food and biological matrices where matrix interferences are prevalent.
- [1] Saesaengseerung N. Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences. 2018. View Source
